5-Bromo-8-chloroquinolin-3-amine
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Overview
Description
5-Bromo-8-chloroquinolin-3-amine is a quinoline derivative with the molecular formula C9H6BrClN2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 5-Bromo-8-chloroquinolin-3-amine typically involves several steps, starting with the preparation of the quinoline core. Common synthetic routes include the Gould-Jacobs, Friedländer, and Skraup reactions . These methods often involve the use of transition metal catalysts, ionic liquids, or ultrasound irradiation to enhance reaction efficiency and yield . Industrial production methods may utilize large-scale batch reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
5-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to cell death . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
5-Bromo-8-chloroquinolin-3-amine can be compared with other quinoline derivatives such as:
8-Bromo-5-chloroquinolin-3-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with distinct chemical properties and applications.
5-Chloro-2-phenylquinoline: Known for its antimicrobial and anticancer activities, highlighting the diverse potential of quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-8-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
InChI Key |
NZGIPNACNQCGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1Cl)N)Br |
Origin of Product |
United States |
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